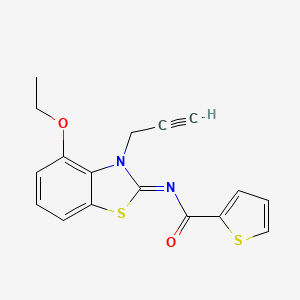
Methyl 4-bromo-2-isocyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-isocyanobenzoate: is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an isocyanate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-isocyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-isocyanobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-2-isocyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Isocyanide Insertion Reactions: The isocyanate group can undergo insertion reactions with amines to form quinazolin-4-ones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Isocyanide Insertion Reactions: Copper(II) acetate as a catalyst and a mild base in anisole solvent.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Isocyanide Insertion Reactions: Quinazolin-4-ones.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-isocyanobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-2-isocyanobenzoate in chemical reactions involves the reactivity of both the bromine atom and the isocyanate group. The bromine atom can undergo nucleophilic substitution, while the isocyanate group can participate in insertion reactions with nucleophiles. These reactions often proceed through the formation of intermediates that facilitate the formation of new bonds .
Comparación Con Compuestos Similares
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isocyanate group.
Methyl 4-bromo-2-cyanobenzoate: Contains a cyano group instead of an isocyanate group.
Uniqueness: Methyl 4-bromo-2-isocyanobenzoate is unique due to the presence of both a bromine atom and an isocyanate group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Propiedades
IUPAC Name |
methyl 4-bromo-2-isocyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBYUAMMTHAWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)
![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)
![N-cyclohexyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2594208.png)
![1-(2,4-difluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594209.png)


![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B2594214.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2594217.png)


![N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2594222.png)

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)
